molecular formula C12H16ClNO B185549 (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 351436-78-7

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B185549
M. Wt: 225.71 g/mol
InChI Key: SDLUZQHCUUASSV-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is an organic compound consisting of a benzyl group with a chlorine substituent, linked to a tetrahydrofuran ring via a methylene bridge, and further connected to an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical characteristics of its constituent groups. The benzyl group would contribute aromaticity, the chlorine atom would be a potential site for nucleophilic aromatic substitution, the tetrahydrofuran ring would introduce ether and cyclic characteristics, and the amine group would provide basicity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzyl group, the chlorine substituent, the tetrahydrofuran ring, and the amine group. The chlorine could potentially undergo nucleophilic aromatic substitution . The amine group could engage in reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzyl group, the polar amine group, and the ether group in the tetrahydrofuran ring would likely make this compound relatively polar .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLUZQHCUUASSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390089
Record name (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

351436-78-7
Record name N-[(4-Chlorophenyl)methyl]tetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351436-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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